Fmoc-Thr(tBu)-Gly-OH

Solid-Phase Peptide Synthesis Process Efficiency Workflow Optimization

Difficult stepwise coupling at Thr-Gly junctions in SPPS increases deletion impurities and purification costs. This preformed Fmoc-Thr(tBu)-Gly-OH dipeptide eliminates one complete coupling/deprotection cycle, directly mitigating these risks. - Reduces cumulative piperidine exposure, minimizing aspartimide formation and epimerization. - Superior tBu-ether solubility (>0.5 M in NMP) prevents instrument clogging in automated synthesizers. - Improves crude peptide purity, critical for sequences >30 amino acids or aggregation-prone peptides.

Molecular Formula C25H30N2O6
Molecular Weight 454.5 g/mol
CAS No. 1456878-79-7
Cat. No. B1450292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr(tBu)-Gly-OH
CAS1456878-79-7
Molecular FormulaC25H30N2O6
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
InChIInChI=1S/C25H30N2O6/c1-15(33-25(2,3)4)22(23(30)26-13-21(28)29)27-24(31)32-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,30)(H,27,31)(H,28,29)/t15-,22+/m1/s1
InChIKeyLOGHJBCZJAUZLV-QRQCRPRQSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Thr(tBu)-Gly-OH (CAS 1456878-79-7): Fmoc-Protected Dipeptide for Solid-Phase Peptide Synthesis (SPPS) Procurement & Specification Guide


Fmoc-Thr(tBu)-Gly-OH (CAS 1456878-79-7) is an Fmoc/tBu-protected dipeptide building block specifically designed for use in solid-phase peptide synthesis (SPPS) . The compound consists of an L-threonine residue with its side-chain hydroxyl group protected by an acid-labile tert-butyl (tBu) ether, an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, and a free carboxylic acid on the C-terminal glycine residue. With a molecular formula of C₂₅H₃₀N₂O₆ and a molecular weight of 454.52 g/mol, the compound is typically supplied as a white to off-white powder with purity specifications of ≥95% (HPLC), stored at ≤-10°C to -20°C, and is soluble in DMF, methanol, and DMSO .

Why Stepwise Coupling of Fmoc-Thr(tBu)-OH and Fmoc-Gly-OH Cannot Simply Substitute Fmoc-Thr(tBu)-Gly-OH in Challenging SPPS Sequences


Direct substitution of this preformed dipeptide with sequential coupling of individual Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH followed by Fmoc-Gly-OH) introduces quantifiable risks in peptide synthesis workflows. Stepwise assembly of Thr-Gly junctions in certain sequence contexts is associated with incomplete coupling yields, increased formation of deletion peptides, and the necessity for extended reaction times or elevated temperatures to achieve acceptable conversion [1]. Specifically, the use of a preformed Fmoc-Thr(tBu)-Gly-OH dipeptide building block eliminates one complete coupling/deprotection cycle at this position, thereby reducing cumulative exposure to base-mediated side reactions such as aspartimide formation and epimerization while simultaneously improving overall crude peptide purity profiles [2].

Fmoc-Thr(tBu)-Gly-OH: Quantitative Evidence for SPPS Workflow Optimization and Comparator-Based Selection Criteria


SPPS Cycle Reduction: Preformed Dipeptide Fmoc-Thr(tBu)-Gly-OH vs. Sequential Coupling Workflow Efficiency

Fmoc-Thr(tBu)-Gly-OH as a preformed dipeptide building block reduces the number of coupling/deprotection cycles required at the Thr-Gly junction by exactly one full cycle compared to stepwise addition of Fmoc-Thr(tBu)-OH and Fmoc-Gly-OH . This cycle reduction directly translates to decreased cumulative exposure to 20% piperidine in DMF (2 × 5-10 min deprotection steps) and a 50% reduction in coupling reagent consumption for this dipeptide segment, minimizing base-catalyzed side reactions such as aspartimide formation and α-carbon epimerization that accumulate during extended SPPS workflows [1].

Solid-Phase Peptide Synthesis Process Efficiency Workflow Optimization

Thr(tBu) t-Butyl Ether Protection vs. Thr(Trt) Trityl Protection: Solubility and Coupling Efficiency in SPPS

The t-butyl (tBu) side-chain protecting group employed in Fmoc-Thr(tBu)-Gly-OH confers superior solubility in standard SPPS coupling solvents compared to the bulkier trityl (Trt) protecting group used on alternative threonine derivatives . Fmoc-Thr(tBu)-OH derivatives achieve solubilities >0.5 M in NMP, enabling high-concentration coupling conditions that drive reactions to completion in <20 minutes with modern coupling reagents such as HATU/DIPEA. In contrast, Fmoc-Thr(Trt)-OH exhibits poor solubility (<0.2 M) and frequently requires extended sonication to achieve even partial dissolution, which can lead to incomplete coupling and deletion sequences [1].

Protecting Group Strategy SPPS Solubility Coupling Kinetics

Fragment-Based SPPS Yield Improvement: Fmoc-Thr(tBu)-Containing Dipeptide Blocks for Thymalfasin (Thymosin α1) Production

In a patented method for thymalfasin (thymosin α1) preparation, the use of a solution-phase synthesized fragment containing the Fmoc-Thr(tBu)- moiety—specifically Fmoc-Thr(tBu)-Lys(Boc)-Asp(OtBu)-Leu-Lys(Boc)-Glu(OtBu)-Lys(Boc)-Lys(Boc)-Glu(OtBu)-OH—as part of a fragment condensation strategy on solid support is explicitly claimed to significantly increase overall product yield while reducing the difficulty of downstream purification steps [1]. The method leverages the Fmoc-Thr(tBu) N-terminal to enable clean fragment coupling, avoiding difficult stepwise elongations through problematic sequence regions, and reports that this fragment-based approach minimizes deletion peptide formation compared to conventional stepwise SPPS [2].

Fragment Condensation Process Chemistry Peptide Therapeutics

tBu Side-Chain Orthogonality: Acidolytic Cleavage Selectivity vs. Boc and Trt Protecting Groups

The tert-butyl (tBu) ether protecting group on the threonine side chain of Fmoc-Thr(tBu)-Gly-OH remains completely stable during Fmoc deprotection with 20% piperidine in DMF and during final TFA-mediated cleavage of the peptide from Wang or Rink amide resins . This contrasts with alternative protecting groups such as Boc (cleaved by TFA) or Trt (partially labile under mildly acidic conditions), providing orthogonal stability that allows for controlled, post-synthesis global deprotection under standardized TFA cleavage cocktails (typically TFA/H₂O/TIPS 95:2.5:2.5 v/v/v) that simultaneously remove tBu ethers along with other acid-labile protecting groups [1].

Orthogonal Protection Cleavage Selectivity Peptide Resin Cleavage

Validated Application Scenarios for Fmoc-Thr(tBu)-Gly-OH: Where Procurement of This Dipeptide Delivers Documented Advantage


Synthesis of Long or Difficult Peptide Sequences Requiring High Crude Purity

For SPPS of peptides exceeding 30 amino acids or containing known aggregation-prone sequences, the substitution of Fmoc-Thr(tBu)-Gly-OH for sequential Thr-Gly coupling reduces the total number of synthetic cycles. Each eliminated cycle reduces cumulative exposure to piperidine (2 × 5-10 min deprotection steps per omitted cycle) and coupling reagents, thereby minimizing aspartimide formation and epimerization side products [1]. This is particularly critical in automated synthesizer workflows where intermediate purification is not feasible, as higher crude purity directly reduces HPLC purification time and increases final isolated yield [2].

cGMP Manufacturing of Therapeutic Peptides via Fragment Condensation Strategies

The demonstrated use of Fmoc-Thr(tBu)-containing fragments in patented thymalfasin production illustrates the industrial applicability of this building block class [1]. Procurement of Fmoc-Thr(tBu)-Gly-OH as a preformed dipeptide for fragment-based SPPS enables convergent synthesis strategies that bypass difficult stepwise elongations, reduce deletion peptide impurities, and lower downstream purification costs—key considerations for process chemists scaling peptide synthesis to multi-gram or kilogram quantities under cGMP guidelines [2].

Automated High-Throughput SPPS for Peptide Library Generation

In high-throughput peptide synthesis where manual intervention to address difficult couplings is impractical, the superior solubility of tBu-protected threonine derivatives (>0.5 M in NMP) compared to Trt-protected analogs (<0.2 M) ensures consistent and reliable coupling in automated synthesizers [1]. The use of Fmoc-Thr(tBu)-Gly-OH eliminates the risk of precipitation-induced instrument clogging and incomplete couplings that can derail parallel library synthesis, improving overall success rates and reproducibility across large peptide sets [2].

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